2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride
Description
2-(3-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride is a halogenated benzimidazole derivative synthesized via condensation of 1,2-phenylenediamine with 3-bromobenzaldehyde in acetic acid under reflux, followed by alkylation with ethyl bromide in dimethylformamide (DMF) . The hydrochloride form is obtained as a white solid with a melting point of 278°C (decomposition) and a high yield of 91% . Key spectral data include:
Properties
IUPAC Name |
2-(3-bromophenyl)-1-ethylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2.ClH/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11;/h3-10H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBEVIQNNMPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property makes it valuable in the development of new catalysts and materials.
Synthesis Methods
The typical synthesis involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde under acidic conditions, often using solvents like acetic acid. The resulting product is purified and converted into its hydrochloride salt form. Recent advancements have introduced greener synthesis methods utilizing engineered catalysts that enhance yield and reduce environmental impact .
Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, various studies have shown that compounds similar to 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria . Specific derivatives have been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol and ampicillin.
Antiviral and Anticancer Potential
The compound is also being explored for its antiviral properties against enteroviruses and herpes simplex virus, showing promising results in inhibiting viral replication . Additionally, its anticancer activity has been noted in several studies, indicating potential applications in cancer therapeutics by targeting specific cancer cells while sparing normal cells.
Therapeutic Applications
Medicinal Chemistry
In medicine, this compound is investigated for treating infections and various cancers. The presence of electron-withdrawing groups enhances its biological activity, making it a candidate for further drug development .
Anti-inflammatory Effects
Studies have reported that certain benzimidazole derivatives exhibit notable anti-inflammatory effects, with some compounds demonstrating significant inhibition of cyclooxygenase enzymes (COX), which are key targets in inflammation pathways . This suggests potential use in managing inflammatory diseases.
Conclusion and Future Directions
The compound this compound demonstrates substantial promise across various scientific disciplines, particularly in medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing synthesis methods and exploring novel derivatives to enhance efficacy against targeted diseases.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
Halogenated Phenyl Substituents
2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole ():
Replacing the 3-bromophenyl with a 4-bromophenyl group alters steric and electronic interactions. The 4-bromo derivative exhibits a molecular weight of 373.68 (vs. 315.22 for the target compound) and is synthesized via Ullmann coupling, suggesting distinct reactivity patterns .- The additional methyl group at C6 may sterically hinder interactions with biological targets .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(Trifluoromethyl)-1H-benzo[d]imidazole (): The CF₃ group is strongly electron-withdrawing, reducing electron density on the benzimidazole core.
- However, the dihydro structure introduces conformational flexibility absent in the target compound .
N1-Alkylation Variations
Ethyl vs. Oxetan-3-yl Groups
- 2-(3-Bromophenyl)-1-(oxetan-3-yl)-1H-benzo[d]imidazole ():
The oxetan-3-yl group introduces a polar, strained ether ring, which may improve solubility. Its molecular weight (313.20) is slightly lower than the target compound’s 315.22, and ¹³C NMR shows distinct shifts at δ 44.54 (N-CH₂) vs. δ 48.31 in the ethyl analogue .
| Compound | N1 Substituent | Molecular Weight | ¹³C NMR Shift (N-CH₂) |
|---|---|---|---|
| Target compound | Ethyl | 315.22 | δ 48.31 |
| Oxetan-3-yl derivative | Oxetan-3-yl | 313.20 | δ 44.54 |
Ethyl vs. Chloromethyl Groups
- 2-(Chloromethyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride (): The chloromethyl group increases electrophilicity, making the compound more reactive in nucleophilic substitutions. This derivative is priced higher (€190/100 mg) than the target compound, reflecting synthetic complexity .
Biological Activity
2-(3-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the benzimidazole class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by its unique structure, which includes a bromophenyl group and an ethyl substituent on the benzimidazole ring. This specific substitution pattern may influence its biological activity and pharmacokinetic profile.
Mode of Action
The biological activity of benzimidazole derivatives, including this compound, typically involves interaction with various biological targets. These interactions can lead to:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes critical for cellular function, such as phosphatidylinositol 3-kinase (PI3K), which is involved in cancer cell proliferation and survival .
- Disruption of Microtubule Formation : Some compounds in this class have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Candida albicans | 250 |
These results suggest that the compound could serve as a potential therapeutic agent for treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
- Key Findings : The compound increased caspase-3 activity, indicating activation of apoptotic pathways at concentrations as low as 2.5 µM .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Pharmacokinetics
The pharmacokinetic properties of this compound are critical for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) vary among benzimidazole derivatives and significantly influence their bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
